2-Amino-n-isopropyl-2-phenylacetamide

Description

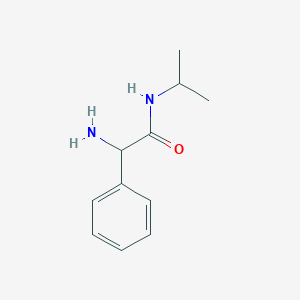

2-Amino-N-isopropyl-2-phenylacetamide (CAS: 1162040-34-7) is a substituted acetamide derivative characterized by a phenyl group and an amino moiety attached to the α-carbon of the acetamide backbone. The compound’s structure includes an isopropyl group on the amide nitrogen, contributing to its steric and electronic properties. It is cataloged under MFCD09949330 and is available at 95% purity .

Properties

IUPAC Name |

2-amino-2-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWCZLEZLZYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

T3P-Mediated Synthesis

In a two-step procedure, T3P activates the carboxylic acid moiety of phenylacetic acid derivatives, enabling coupling with isopropylamine in ethyl acetate/pyridine. The reaction proceeds at room temperature, achieving near-quantitative conversion within 5 hours. After deprotection of the Boc group using trifluoroacetic acid (TFA), the free amine is coupled with a second carboxylic acid derivative using DEPBT. This method is particularly advantageous for generating enantiomerically pure products, as racemization is minimized.

DEPBT in Stereoselective Amidation

DEPBT’s utility in synthesizing (R)-2-amino-N-isopropyl-2-phenylacetamide lies in its ability to activate carboxylic acids without epimerization. A study demonstrated that reacting (R)-2-amino-2-phenylacetic acid with isopropylamine in dimethylformamide (DMF), catalyzed by DEPBT and potassium carbonate, yields the target compound with >98% enantiomeric excess (ee). The crystalline product is isolated via recrystallization from ethanol, achieving a molecular weight of 192.26 g/mol.

Stereochemical Considerations and Chiral Synthesis

The (R)-enantiomer of this compound requires stereoselective synthesis to ensure biological activity. Key strategies include:

Chiral Pool Synthesis

Using enantiomerically pure starting materials, such as (R)-2-amino-2-phenylacetic acid, avoids the need for resolution. Coupling with isopropylamine via DEPBT ensures retention of configuration, as evidenced by the compound’s specific rotation ([α]D²⁰ = +24.5°).

Kinetic Resolution

Enzymatic methods using lipases or acylases can resolve racemic mixtures. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted for subsequent amidation.

Comparative Analysis of Synthetic Methods

Key Findings :

-

Thionyl chloride-based methods are optimal for large-scale production but lack stereocontrol.

-

Coupling reagents (T3P/DEPBT) excel in academic settings, offering high enantioselectivity at the expense of cost.

-

Multi-step synthesis provides modularity for structural analogs but suffers from lower overall yields.

Purification and Characterization

Post-synthesis purification typically involves:

-

Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield colorless crystals.

-

Chromatography : Flash column chromatography (silica gel, CH₂Cl₂/MeOH) resolves diastereomers in racemic mixtures.

-

Analytical HPLC : C18 columns with acetonitrile/water gradients confirm purity (>99%) and enantiomeric excess.

Characterization via ¹H/¹³C NMR, IR, and mass spectrometry validates structural integrity. For example, the (R)-enantiomer exhibits distinct NMR shifts at δ 1.15 ppm (isopropyl CH₃) and δ 6.45 ppm (amide NH).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-isopropyl-2-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits significant activity as a pharmaceutical intermediate. It has been linked to the synthesis of drugs that target various conditions, including hypertension and renal fibrosis. For instance, studies indicate that analogs of 2-amino-n-isopropyl-2-phenylacetamide can inhibit the renin-angiotensin-aldosterone system (RAAS), which is crucial in managing blood pressure and renal health .

Case Study: Renal Fibrosis

In a study involving spontaneously hypertensive rats (SHR), treatment with phenylacetamide derivatives resulted in reduced blood pressure and improved renal function by mitigating oxidative stress and inflammation pathways . The compound's ability to modulate the MAPK signaling pathway was particularly highlighted, suggesting its therapeutic potential in treating renal injuries associated with hypertension.

Neuropharmacology

Slack Potassium Channel Inhibition:

this compound has been evaluated for its effects on Slack potassium channels, which are implicated in various neurological disorders, including epilepsy. Structure-activity relationship (SAR) studies have revealed that modifications to the compound can enhance its selectivity and potency against Slack channels .

Case Study: Epilepsy Treatment

Research on malignant migrating partial seizure of infancy (MMPSI) has shown that compounds derived from this class can effectively reduce neuronal excitability, indicating potential use as antiepileptic agents . The ability to selectively inhibit Slack channels presents a promising avenue for developing treatments for pharmacoresistant epilepsy.

Anti-Cancer Research

Potential Anti-Cancer Activity:

Recent investigations into the anti-cancer properties of this compound derivatives have suggested their role in altering cellular methylation patterns. This alteration can lead to re-expression of tumor suppressor genes, providing a mechanism for anti-cancer activity .

Case Study: Gene Expression Modulation

In vitro studies demonstrated that specific derivatives significantly increased levels of H3K4me2 methylation, a marker associated with active gene transcription. This effect was linked to the re-expression of genes involved in tumor suppression, indicating that these compounds could serve as potential therapeutic agents in cancer treatment .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical processes that yield high purity products suitable for further pharmacological testing. Characterization techniques such as NMR and HPLC are routinely employed to confirm the structural integrity and purity of synthesized compounds .

Comprehensive Data Table

Mechanism of Action

The mechanism by which 2-Amino-N-isopropyl-2-phenylacetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of 2-Amino-N-isopropyl-2-phenylacetamide and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| This compound (OT-2377) | 1162040-34-7 | ~C₁₁H₁₆N₂O | ~192–196 | Phenyl, amino, isopropyl amide | 95% |

| Amino(4-isopropylphenyl)acetic acid (QA-8598) | 126746-20-1 | Likely C₁₁H₁₅NO₂ | ~193 | 4-Isopropylphenyl, amino, carboxylic acid | 95% |

| 2-Amino-N-isopropyl-3-phenyl-DL-propanamide (OT-2362) | 100316-78-7 | Likely C₁₂H₁₇N₂O | ~205 | Phenyl (C3), amino, isopropyl amide | 98% |

| N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide | N/A | C₁₉H₂₄N₂O₂ | 312.41 | Dual aromatic rings, methyl, isopropyl | N/A |

| 2-[(2-Furylmethyl)amino]-N-isopropylacetamide | 838091-25-1 | C₁₀H₁₆N₂O₂ | 196.25 | Furylmethyl, amino, isopropyl amide | ≥95% |

| 2-[(2-Cyanoethyl)(phenyl)amino]-N-isopropylacetamide | N/A | C₁₄H₁₉N₃O | 245.32 | Cyanoethyl, phenyl, isopropyl amide | N/A |

Key Differences and Implications

Aromatic vs. In contrast, 2-[(2-Furylmethyl)amino]-N-isopropylacetamide () contains a furan ring, introducing oxygen-mediated polarity and hydrogen-bonding capacity, likely improving aqueous solubility .

Functional Group Modifications

- QA-8598 replaces the amide group with a carboxylic acid, altering ionization behavior (e.g., pKa shifts) and bioavailability compared to OT-2377 .

- OT-2362 extends the carbon chain with a propanamide backbone, which may influence conformational flexibility and pharmacokinetics .

Purity and Synthetic Utility

- OT-2377 (95% purity) and OT-2362 (98% purity) are commercially available, suggesting their utility as intermediates in organic synthesis. Lower purity in QA-8598 (95%) may necessitate further purification for sensitive applications .

Biological Activity

2-Amino-n-isopropyl-2-phenylacetamide, commonly referred to as AIPPA , is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of AIPPA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

AIPPA is characterized by its unique structure, which includes an amino group, an isopropyl group, and a phenylacetamide moiety. This combination of functional groups contributes to its biological activity.

Chemical Structure

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- IUPAC Name : 2-amino-N-(1-methylethyl)-2-phenylacetamide

AIPPA's biological activity can be attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels and cellular signaling.

Pharmacological Properties

- Antimicrobial Activity : AIPPA has been investigated for its potential antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research indicates that AIPPA may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting a potential role in cancer therapy .

Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Research, AIPPA was tested against various bacterial strains. The results indicated that AIPPA had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Properties

A separate study focused on the anticancer effects of AIPPA on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have identified key features contributing to the biological activity of AIPPA. Modifications to the isopropyl or phenyl groups significantly alter its efficacy and potency.

Q & A

Q. Table 1. Comparative Analysis of Synthetic Routes

| Method | Precursor | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Substitution | 2-Chloroacetamide | Benzene | 75 | 85 |

| Azide Route | 2-Chloroacetamide | Toluene:water | 88 | 92 |

Q. Table 2. Key Spectroscopic Peaks

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| NH₂ | 6.8–7.2 | 165–170 (C=O) |

| Isopropyl | 1.2–1.5 (CH₃) | 22–25 (CH₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.